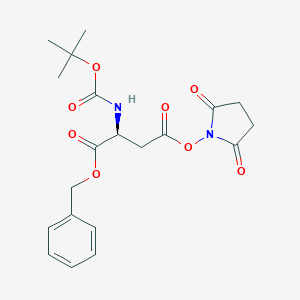

Boc-asp(osu)-obzl

描述

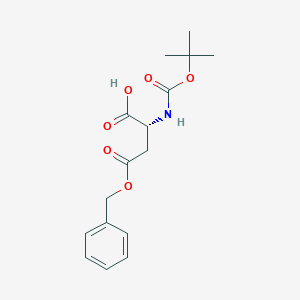

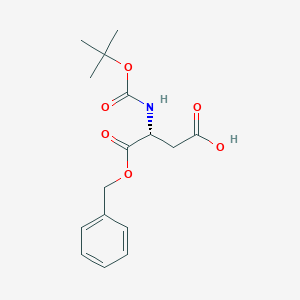

“Boc-asp(osu)-obzl” is a chemical compound used in scientific research, particularly in the field of proteomics . It is also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester . The empirical formula of this compound is C20H24N2O8 .

Synthesis Analysis

The synthesis of a chitobiosylated peptide thioester by the tert-butoxycarbonyl (Boc) strategy has been demonstrated . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method . The resulting protected peptide resin gave the desired chitobiosylated peptide thioester .Molecular Structure Analysis

The Boc-Asp(OBzl)-OSu molecule contains a total of 55 bonds. There are 31 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

The Boc-Asp(OBzl)-OSu compound is suitable for Boc solid-phase peptide synthesis . The Boc strategy has been found to be more reliable than the Fmoc strategy, depending on the peptide sequence .Physical and Chemical Properties Analysis

The Boc-Asp(OBzl)-OSu compound has a molecular weight of 420.41 . Its optical activity is [α]20/D −31±1°, c = 0.6% in DMF . The melting point is between 98-102 °C .科学研究应用

酯交换和酰胺顺反异构化:Boc-Asp-OBzl 已用于涉及 Zn 和 Cd 络合物中酯交换和酰胺顺反异构化的研究。该研究重点介绍了化合物中不同羰基的反应性和在锌和镉等金属离子存在下的其异构化性质 (Niklas、Zahl 和 Alsfasser,2007).

肽二聚化和缀合:Boc-asp(osu)-obzl 衍生物已被用于交联二聚肽的合成,展示了它们在肽二聚化和缀合过程中的效用。该应用在受体亲和力纯化的背景下尤为相关 (Shimohigashi、Kodama、Waki 和 Costa,1989).

Ser(P)-肽的异构体合成:该化合物已被用于合成特定的异构体,展示了其在肽结构修饰和合成中的作用 (Tong、Perich 和 Johns,1990).

水解反应中的催化:研究表明,this compound 在合成直链、环状和多肽中用作水解反应中的催化剂 (Nishi 和 Nakajima,1982).

肽-纤维素共轭物合成:该化合物已参与肽-纤维素共轭物的合成,特别是在创建含有 O-磷酸-l-丝氨酸的新型共轭物中 (Devarayan、Hachisu、Araki 和 Ohkawa,2013).

高灵敏度肽底物的开发:this compound 衍生物已用于开发用于凝血蛋白酶和胰蛋白酶的高灵敏度肽底物,展示了其在生化测定开发中的重要性 (Kawabata、Miura、Morita、Kato、Fujikawa、Iwanaga、Takada、Kimura 和 Sakakibara,1988).

液相肽合成:该化合物也已用于快速肽合成方法,显示了其在促进有效肽链延伸中的效用 (Nozaki 和 Muramatsu,1982).

安全和危害

作用机制

Target of Action

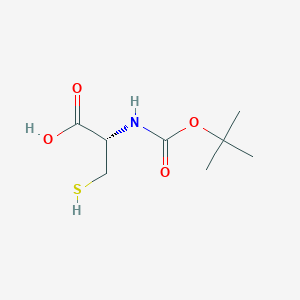

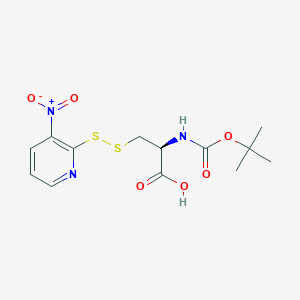

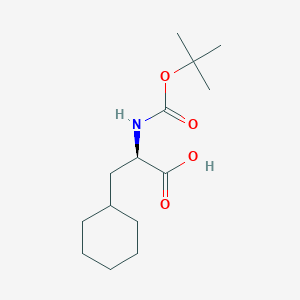

Boc-Asp(OtBu)-OSu is primarily used in peptide synthesis . It is an aspartic acid derivative and its primary targets are the amino acids in the peptide chain that it is being used to synthesize .

Mode of Action

The compound works by protecting the N α-amino group during peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is used to protect the N α-amino group of the growing peptide chain . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions .

Pharmacokinetics

Its solubility and stability under various conditions are important factors in its use in peptide synthesis .

Result of Action

The result of the action of Boc-Asp(OtBu)-OSu is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the N α-amino group, it allows for the selective addition of amino acids to the peptide chain .

Action Environment

The action of Boc-Asp(OtBu)-OSu is influenced by the environmental conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the compound is typically stored at -20°C and is stable under these conditions .

生化分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of Boc-Asp(Osu)-Obzl in animal models have not been well-studied. Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

属性

IUPAC Name |

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDSPBVBULXZBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444212 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140171-25-1 | |

| Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

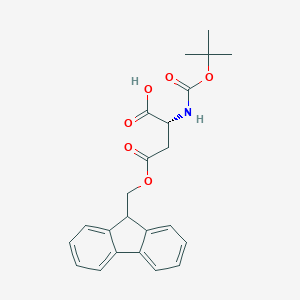

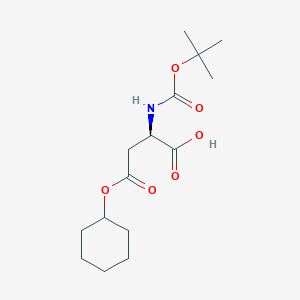

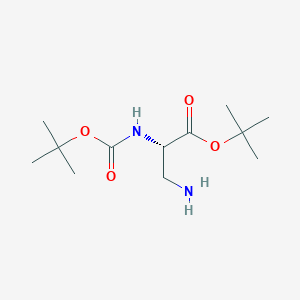

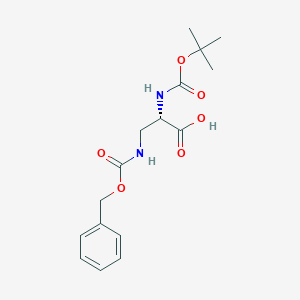

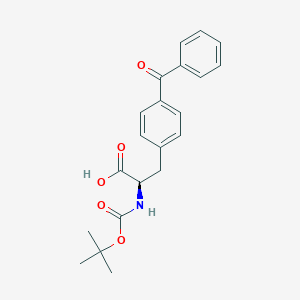

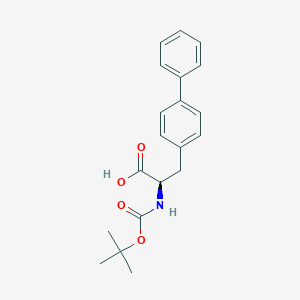

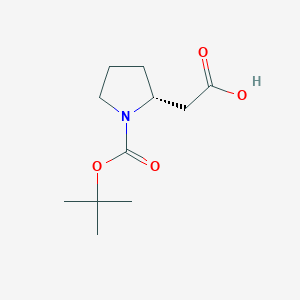

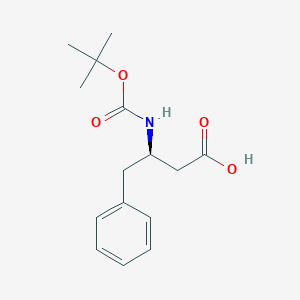

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)